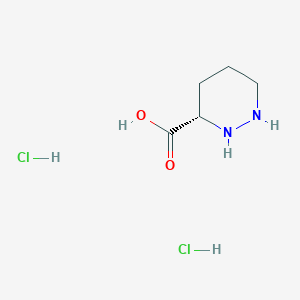

(S)-1,2-Diazinane-3-carboxylic acid dihydrochloride

CAS No.:

Cat. No.: VC13757051

Molecular Formula: C5H12Cl2N2O2

Molecular Weight: 203.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H12Cl2N2O2 |

|---|---|

| Molecular Weight | 203.06 g/mol |

| IUPAC Name | (3S)-diazinane-3-carboxylic acid;dihydrochloride |

| Standard InChI | InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-2-1-3-6-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H/t4-;;/m0../s1 |

| Standard InChI Key | VZMNUIUXLIBGKR-FHNDMYTFSA-N |

| Isomeric SMILES | C1C[C@H](NNC1)C(=O)O.Cl.Cl |

| SMILES | C1CC(NNC1)C(=O)O.Cl.Cl |

| Canonical SMILES | C1CC(NNC1)C(=O)O.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound is systematically named (S)-1,2-diazinane-3-carboxylic acid dihydrochloride, reflecting its stereochemistry (S-configuration at the third carbon), diazinane core, and carboxylic acid functional group . Its molecular formula is C₅H₁₀N₂O₂·2HCl, with a molecular weight of 203.07 g/mol (calculated from the parent acid’s molecular weight of 130.15 g/mol plus 72.92 g/mol for two HCl molecules) .

Stereochemical Configuration

The (S)-enantiomer is distinguished by its chiral center at the third carbon of the diazinane ring. This stereospecificity influences its interactions with biological targets, such as enzymes or receptors, which often exhibit enantioselective binding .

Structural Depiction

The diazinane ring comprises six atoms—four carbons and two nitrogens—in a saturated configuration. The carboxylic acid group (-COOH) at position 3 and the protonated amine groups (from HCl addition) contribute to its polarity and solubility in aqueous media .

Table 1: Key Chemical Identifiers

Physicochemical Properties

Density and Solubility

The parent acid, 1,2-diazinane-3-carboxylic acid, has a density of 1.2±0.1 g/cm³ . The dihydrochloride salt’s density is expected to be higher due to the incorporation of HCl, though exact values remain unreported. Similarly, the salt exhibits enhanced water solubility compared to the free acid, a common trait of hydrochloride salts .

Thermal Stability

The parent acid’s boiling point is 313.6±37.0 °C at atmospheric pressure . The dihydrochloride form likely decomposes before reaching this temperature, as protonated amines and HCl can undergo degradation under heat.

Table 2: Physicochemical Data for Parent Acid

Synthesis and Purification

Synthetic Routes

The parent acid is synthesized via cyclization reactions involving carboxylated diamines. For example, reacting γ-aminobutyric acid derivatives with hydrazine can yield the diazinane ring . Conversion to the dihydrochloride salt typically involves treating the free base with concentrated hydrochloric acid, followed by crystallization .

Purification Techniques

Common methods include recrystallization from ethanol/water mixtures and chromatography using polar stationary phases. Enantiomeric purity is ensured through chiral resolution techniques, such as diastereomeric salt formation or HPLC with chiral columns .

Applications in Research and Industry

Medicinal Chemistry

The compound’s rigid diazinane core and carboxyl group make it a valuable scaffold for drug design. It serves as a precursor for protease inhibitors and receptor modulators, leveraging its ability to mimic natural amino acids in transition-state analogs .

Biochemical Probes

In enzymology, the (S)-enantiomer is used to study stereospecific binding pockets. For instance, it has been employed in kinetic assays to investigate enzyme-substrate interactions in decarboxylases .

Material Science

The hydrochloride salt’s ionic character facilitates its use in ionic liquid formulations, where it acts as a stabilizer or catalyst in organic reactions .

Biological Activity and Mechanistic Insights

Enzyme Inhibition Studies

Preliminary studies suggest that the parent acid exhibits moderate inhibitory activity against metalloproteases, likely due to its chelation potential with metal ions in active sites . The dihydrochloride form’s protonated amines may enhance binding affinity through electrostatic interactions.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Compounds

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| (S)-1,2-Diazinane-3-carboxylic acid dihydrochloride | C₅H₁₀N₂O₂·2HCl | Chiral center, dihydrochloride salt |

| Piperidine-3-carboxylic acid | C₆H₁₁NO₂ | Six-membered ring with one nitrogen |

| Pyridazine-4-carboxylic acid | C₅H₄N₂O₂ | Unsaturated diazine ring |

Challenges and Future Directions

Current limitations include scarce data on the dihydrochloride salt’s crystallography, thermodynamic stability, and in vivo behavior. Future research should prioritize:

-

Structural Elucidation: X-ray diffraction studies to resolve the salt’s crystal structure.

-

Biological Profiling: High-throughput screening to identify therapeutic targets.

-

Process Optimization: Developing scalable synthesis routes for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume